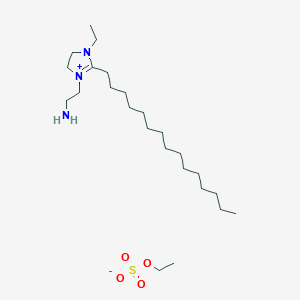
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium ethyl sulphate is a synthetic organic compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long alkyl chain and an imidazolium core, imparts it with distinct physicochemical properties.
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium ethyl sulphate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethylamine, ethyl bromide, and pentadecylamine.
Formation of Imidazolium Core: The imidazolium core is formed through a cyclization reaction involving 2-aminoethylamine and ethyl bromide under controlled conditions.
Alkylation: The resulting imidazolium intermediate is then alkylated with pentadecylamine to introduce the long alkyl chain.
Sulphation: Finally, the compound is treated with ethyl sulphate to form the desired this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted imidazolium compounds.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions include various imidazolium derivatives with modified functional groups.
Scientific Research Applications
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium ethyl sulphate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and polymerization.
Biology: It is employed in the study of biological membranes and as a model compound for investigating the interactions of imidazolium salts with biomolecules.
Industry: It is used as a surfactant and emulsifier in the formulation of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium ethyl sulphate involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The imidazolium core can interact with negatively charged sites on biomolecules, leading to changes in their structure and function. The long alkyl chain enhances the compound’s ability to penetrate lipid bilayers, facilitating its interaction with intracellular targets.
Comparison with Similar Compounds
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium ethyl sulphate can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-henicosyl-1H-imidazolium ethyl sulphate: This compound has a longer alkyl chain, which may result in different physicochemical properties and biological activities.
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-decyl-1H-imidazolium ethyl sulphate: This compound has a shorter alkyl chain, which may affect its solubility and interaction with biomolecules.
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium chloride: This compound has a different counterion (chloride instead of ethyl sulphate), which may influence its stability and reactivity.
The uniqueness of this compound lies in its specific combination of the imidazolium core, long alkyl chain, and ethyl sulphate counterion, which imparts it with distinct properties and applications.
Properties
CAS No. |
93783-51-8 |
|---|---|
Molecular Formula |
C24H51N3O4S |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
2-(3-ethyl-2-pentadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;ethyl sulfate |
InChI |
InChI=1S/C22H46N3.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24(4-2)20-21-25(22)19-18-23;1-2-6-7(3,4)5/h3-21,23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
LJNYERUDKWRFQN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=[N+](CCN1CC)CCN.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















